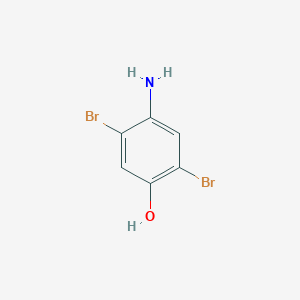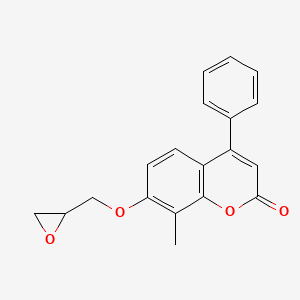
4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide” is a chemical compound with the molecular formula C18H20FNO2 . It has an average mass of 301.355 Da and a monoisotopic mass of 301.147797 Da . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of “4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide” consists of 18 carbon atoms, 20 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
A derivative of benzamide was utilized as a selective serotonin 1A (5-HT(1A)) molecular imaging probe in Alzheimer's disease (AD) research. This probe, combined with positron emission tomography (PET), facilitated the quantification of 5-HT(1A) receptor densities in the living brains of AD patients, mild cognitive impairment subjects, and controls. The study revealed significant decreases in receptor densities in AD patients, correlating with clinical symptoms and neuropathological loads, suggesting its potential for diagnosing and understanding AD progression (Kepe et al., 2006).
Cancer Research
Another application involves MS-27-275, a synthetic benzamide derivative explored for its histone deacetylase (HDA) inhibiting properties, exhibiting marked in vivo antitumor activity. It induced cell cycle changes and gelsolin expression, suggesting its potential as a novel chemotherapeutic strategy for cancers insensitive to traditional treatments (Saito et al., 1999).
Antipathogenic and Antimicrobial Agents
Research on acylthioureas and benzamides revealed their interaction with bacterial cells, demonstrating significant anti-pathogenic activity, especially against Pseudomonas aeruginosa and Staphylococcus aureus. These findings highlight the potential of benzamide derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Material Science
In the field of materials science, benzamide derivatives have been utilized in the synthesis of semiaromatic polyamides containing carboxyl units. These polyamides showed good thermal mechanical performance and could be used as compatibilizers in composites, indicating their utility in enhancing material properties (Zhang et al., 2017).
Drug Metabolism
Research into the metabolism of novel antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients identified the main metabolic pathways, highlighting the importance of understanding drug metabolism for the development of more effective treatments (Gong et al., 2010).
Eigenschaften
IUPAC Name |
4-fluoro-N-(2-hydroxy-2-methyl-4-phenylbutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2/c1-18(22,12-11-14-5-3-2-4-6-14)13-20-17(21)15-7-9-16(19)10-8-15/h2-10,22H,11-13H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGBJZKMCPIJTBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-((3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2400911.png)


![2a,5,5,10b-Tetramethyl-3,4,4a,5,10,10b-hexahydro-2ah-2-oxa-10a-aza-benzo[g]cyclopenta[cd]azulen-1-one](/img/structure/B2400916.png)
![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2400917.png)
amine](/img/structure/B2400918.png)
![N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2400921.png)
![N-(4-methoxyphenyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2400923.png)

![ethyl (4-{[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate](/img/structure/B2400928.png)
![2,4-Dichloro-5-[(pyridin-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2400929.png)


